molecular formula C13H10N2 B1276036 2-Methyl-1,10-phenanthroline CAS No. 3002-77-5

2-Methyl-1,10-phenanthroline

Cat. No. B1276036
CAS RN: 3002-77-5
M. Wt: 194.23 g/mol
InChI Key: LQZDYPHFVGRHKD-UHFFFAOYSA-N
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Description

2-Methyl-1,10-phenanthroline is a derivative of the classic ligand 1,10-phenanthroline, which is known for its versatility in metal ion binding and the peculiar properties of its complexes, such as intense luminescence and the ability to intercalate with DNA, sometimes inducing DNA cleavage . This compound serves as a building block for the construction of sophisticated molecular architectures and has been utilized in the synthesis of various ligands for different purposes .

Synthesis Analysis

The synthesis of 2-Methyl-1,10-phenanthroline derivatives can be achieved through a Skraup-type reaction involving o-phenylenediamine and crotonaldehyde, with the use of arsenic(V) oxide or sodium m-nitrobenzenesulphonate . Additionally, bromination of 1,10-phenanthroline followed by Suzuki coupling reaction and subsequent methylation can afford di-, tri-, and tetra-substituted phenanthrolines . Furthermore, a novel 1:1 proton-transfer compound containing 1,10-phenanthroline has been synthesized from the reaction of 2,6-pyridinediamine and 1,10-phenanthroline-2,9-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of 2-Methyl-1,10-phenanthroline complexes can vary, with some exhibiting an octahedral arrangement of ligands, as seen in the (isothiocyanato)dicarbonyl-1,10-phenanthroline(2-methylallyl)molybdenum complex . The phenanthroline ligand plane in this complex is tilted, indicating the flexibility of the ligand in complex formation .

Chemical Reactions Analysis

2-Methyl-1,10-phenanthroline and its derivatives can form complexes with various metal ions, such as cobalt, nickel, and iron, which have been shown to catalyze ethylene oligomerization . The electrochemical behavior of the 1,10-phenanthroline ligand has also been studied, revealing its potential for selective recognition of copper ions and hydrogen peroxide sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1,10-phenanthroline derivatives are influenced by their ability to form complexes with transition metal ions. These complexes often display magnetic and spectral properties that are characteristic of their coordination environment . The luminescent properties of 1,10-phenanthroline derivatives make them suitable for various analytical and technological applications . The equilibrium constants for complexation reactions in aqueous solutions have been investigated, providing insight into the stability and distribution of these complexes at different pH levels .

Scientific Research Applications

  • Synthesis of Mixed-Ligand Complexes

    • Field: Inorganic Chemistry
    • Application: 2-Methyl-1,10-phenanthroline is used in the synthesis of mixed-ligand complexes of cobalt (II) and copper (II). These complexes have been found to have interesting catalytic, redox, photochemical, chemosensing, and biological properties .
    • Method: The reaction of 1,10-phenanthroline and dicyanamide ligands with Cu(II) and Co(II) nitrates afforded the complexes .
    • Results: The complexes were characterized by elemental analysis, infrared spectroscopy, and ultraviolet–visible spectroscopy, magnetic susceptibility measurement, and X-ray crystallography .
  • Water-Soluble Ligands

    • Field: Organic Chemistry
    • Application: 2-Methyl-1,10-phenanthroline is used in the synthesis of water-soluble ligands. These ligands have potential applications due to the importance of 1,10-phenanthrolines .
    • Method: The synthesis involves introducing a carboxyl and, for the first time, a phenol and dithiocarboxyl group under mild reaction conditions .
    • Results: This strategy enables highly efficient and practical synthesis of suitable organosulfur compounds with high added value, high chemoselectivity, and a broad substrate range .
  • Chelating Agents

    • Field: Medicinal Chemistry
    • Application: 2-Methyl-1,10-phenanthroline is used as a chelating agent. Chelating agents are substances whose molecules can form several bonds to a single metal ion, thereby increasing the stability of the ion in a chemical reaction .
    • Method: The specific methods of application or experimental procedures vary depending on the specific use case .
    • Results: The outcomes obtained also depend on the specific use case .
  • N-oxides of N-heteroaromatic Compounds

    • Field: Organic Chemistry
    • Application: 2-Methyl-1,10-phenanthroline is used in the synthesis of N-oxides of N-heteroaromatic compounds. These compounds find widespread applications in various fields of chemistry .
    • Method: The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution .
    • Results: The products were obtained in high quality and at good to excellent yields. A systematic study reveals a clear-cut correlation between the basicity of the compounds and the electronic effects of the substituents on the aromatic ring .
  • Molecular Chemosensors

    • Field: Analytical Chemistry
    • Application: 2-Methyl-1,10-phenanthroline is used in the synthesis of molecular chemosensors for metal cations and anions, ionophores as well as new intercalating agents for polynucleotides .
    • Method: The specific methods of application or experimental procedures vary depending on the specific use case .
    • Results: The outcomes obtained also depend on the specific use case .
  • Functional Complexes

    • Field: Synthetic Chemistry
    • Application: 2-Methyl-1,10-phenanthroline is used in the synthesis of functional complexes, including applications in analytical, synthesis, and catalytic chemistry, and transformations for the development of molecular architectures as potential pharmacophores, fluorophores, and chromophores .
    • Method: The specific methods of application or experimental procedures vary depending on the specific use case .
    • Results: The outcomes obtained also depend on the specific use case .

Safety And Hazards

Safety data sheets suggest that 2-Methyl-1,10-phenanthroline may pose certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Future research directions include the design of new ligands based on 1,10-phenanthroline functionalized by phenothiazine and carbazole units . These could be used as possible ligands for further complexation with metal cations . The development of methods that use base metals, especially iron, as catalysts for alkene hydrosilylation is a growing area of research .

properties

IUPAC Name

2-methyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZDYPHFVGRHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406766
Record name 2-methyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,10-phenanthroline

CAS RN

3002-77-5
Record name 2-methyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
HA Goodwin, RN Sylva - Australian Journal of Chemistry, 1968 - CSIRO Publishing
The magnetism of the salts [Fe mephen3]X2 (X = I-, ClO4-, BF4-, PF6-; mephen = 2-methyl- 1,l0-phenanthroline) has been investigated over the temperature range c. 100-300ºK. The …
Number of citations: 80 www.publish.csiro.au
HA Goodwin, ES Kucharski… - Australian journal of …, 1983 - CSIRO Publishing
The crystal structure of the title compound [Fe(mphen)3] (BPh4)2 a high-spin derivative of iron(II), has been determined by a single crystal X-ray diffraction study at 295 K, being refined …
Number of citations: 33 www.publish.csiro.au
E König, G Ritter, K Madeja, A Rosenkranz - Journal of Inorganic and …, 1972 - Elsevier
The synthesis and some physical properties of a series of bis(2-methyl-1,10-phenanthroline)-iron(II) complexes are reported. In nitromethane and acetonitrile, the compounds Fe(…
Number of citations: 22 www.sciencedirect.com
J Fleisch, P Gütlich, KM Hasselbach… - Inorganic Chemistry, 1976 - ACS Publications
The high spin-low spin transition in the polycrystalline complex compound [Fe (2-CH3phen) 3](CICLE (2-CH3phen= 2-methyl-l, 10-phenanthroline) has been reinvestigated by …
Number of citations: 55 pubs.acs.org
E König, G Ritter, H Spiering, S Kremer… - The Journal of …, 1972 - pubs.aip.org
The 57 Fe Mössbauer effect in [FeL 3 ](ClO 4 ) 2 (I) and [FeL 3 ](BF 4 ) 2 (II) has been studied between 295 and 4.2K (L=2‐methyl‐1,10‐phenanthroline). At 295K, compound I exhibits a …
Number of citations: 48 pubs.aip.org
EW Ainscough, RA Plowman - Australian Journal of Chemistry, 1970 - CSIRO Publishing
Copper(1) salts of the type Cu(mep)2X (X = NO3, ClO4) (mep = 2-methyl- 1,l0-phenanthroline) were obtained by boiling the appropriate bis copper(11) complex in water or by reduction …
Number of citations: 29 www.publish.csiro.au
M Senoue, T Iwaki, K Seki, M Yagi - Journal of Photochemistry and …, 1996 - Elsevier
Time-resolved electron paramagnetic resonance and luminescence spectra have been observed for the lowest excited states of 1,10-phenanthroline (phen), 2-methyl-1,10-…
Number of citations: 12 www.sciencedirect.com
EW Ainscough, RA Plowman - Australian Journal of Chemistry, 1970 - CSIRO Publishing
Solutions of 2-methyl-1,10-phenanthroline (rnep) with excess copper(II) salts in organic solvents yielded complexes of the formula Cu(mep)X2 (X = NO3, Cl, Br, I). These were non-…
Number of citations: 2 www.publish.csiro.au
E König, G Ritter, K Madeja - Journal of Inorganic and Nuclear Chemistry, 1981 - Elsevier
The synthesis and the physical properties of a number of iron(II) complexes with the ligands 2,9-dimethyl-1,10-phenanthroline (dmphen), 1,10-phenanthroline-2,9-dicarboxylic acid (2,9-…
Number of citations: 17 www.sciencedirect.com
SP Watton - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the title compound, [Cu(CH3CN)(C13H10N2)2](BF4)2, the fivefold-coordinate CuII atom is located on a twofold rotation axis, imposing twofold symmetry to the complete cation. The …
Number of citations: 1 scripts.iucr.org

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